molecular formula C11H17BO2S B1591712 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane CAS No. 476620-20-9

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

Cat. No. B1591712
CAS RN: 476620-20-9
M. Wt: 224.13 g/mol
InChI Key: XXSMGZQARORQMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H17BO2S. It has a unique structure that includes a boron atom, a sulfur atom, and several carbon and hydrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.125 g/mol. Other physical and chemical properties such as boiling point or density are not available in the resources .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an organic intermediate with borate and sulfonamide groups. It’s synthesized through nucleophilic and amidation reactions. In organic synthesis, such intermediates are pivotal for constructing complex molecules, particularly in the synthesis of pharmaceuticals where precision and reactivity are crucial .

Drug Development

In drug research, boronic acid compounds like this one are often used as enzyme inhibitors or specific ligand drugs. They play a significant role in the development of anticancer drugs and treatments for microbial infections due to their high stability and low toxicity .

Asymmetric Synthesis

The compound is utilized in the asymmetric synthesis of amino acids. This process is fundamental in creating chiral molecules that are essential for producing certain pharmaceuticals that must be enantiomerically pure .

Suzuki Coupling Reactions

Suzuki coupling is a powerful tool in creating carbon-carbon bonds, and organoboron compounds are integral to this process. The subject compound can act as a reagent in these reactions, which are widely used in the synthesis of fine chemicals and pharmaceuticals .

Fluorescent Probes

Due to its unique structure, this compound can be used as a fluorescent probe. It’s particularly useful in identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which has applications in biological research and diagnostics .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. This application is vital in targeted drug delivery systems .

Protective Group for Diols

In the synthesis of sensitive molecules, protecting groups are necessary to prevent unwanted reactions. This compound can protect diols during such syntheses, ensuring the integrity of the target molecules until the protective group is removed .

Enzyme Inhibition

Boric acid compounds are known to act as enzyme inhibitors. By inhibiting specific enzymes, they can regulate biological pathways, which is beneficial in the treatment of diseases where such pathways are dysregulated .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGZQARORQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584893
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

CAS RN

476620-20-9
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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